4'-(Methoxymethyl)butyrophenone

Description

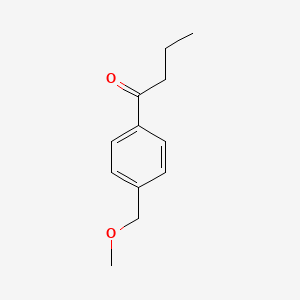

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(methoxymethyl)phenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-12(13)11-7-5-10(6-8-11)9-14-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUZSOGLEJDPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 4 Methoxymethyl Butyrophenone

Elucidation of Reaction Mechanisms and Elementary Steps

The primary photochemical reactions of butyrophenone (B1668137), and by extension 4'-(Methoxymethyl)butyrophenone, are the Norrish Type I and Norrish Type II reactions. These reactions are initiated by the absorption of a photon by the carbonyl group, leading to the formation of an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. acs.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain). This cleavage results in the formation of two radical fragments: a benzoyl radical and a propyl radical. acs.orgrsc.org

Norrish Type II Reaction: This is often the predominant pathway for butyrophenones. rsc.orgwikipedia.org It involves the intramolecular abstraction of a γ-hydrogen atom (a hydrogen atom on the third carbon from the carbonyl group) by the excited carbonyl oxygen. This process occurs via a six-membered cyclic transition state and results in the formation of a 1,4-biradical intermediate. acs.orgyoutube.com Subsequent reactions of this biradical lead to the final products.

Theoretical studies using complete-active-space self-consistent field (CASSCF) and density functional theory (DFT) on butyrophenone have shown that the potential energy surfaces of the excited singlet (S1) and triplet (T1, T2) states intersect, facilitating efficient intersystem crossing to the reactive triplet state. acs.orgresearchgate.net The 1,5-hydrogen shift in the Norrish Type II reaction is the main deactivation pathway from the triplet state, leading to the formation of the 1,4-biradical. researchgate.net

| Reaction Type | Initiation Step | Key Elementary Steps | Primary Intermediate |

| Norrish Type I | α-cleavage of the carbonyl-alkyl bond | Homolytic bond cleavage | Benzoyl and propyl radicals |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,5-hydrogen shift via a six-membered transition state | 1,4-Biradical |

Identification and Characterization of Reaction Intermediates

The photochemical reactions of butyrophenones are characterized by the formation of distinct radical intermediates.

The key intermediate in the Norrish Type II reaction is the 1,4-biradical . acs.orgsciepub.comsciepub.com This species is formed by the intramolecular abstraction of a γ-hydrogen. The 1,4-biradical is a short-lived species with two radical centers. Its subsequent reactions determine the final product distribution.

In addition to the 1,4-biradical, other radical species can be formed, particularly through intermolecular reactions. For instance, in the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom to form a ketyl radical . sciepub.com Intermolecular reactions can also lead to the formation of phenacyl radicals . sciepub.com

| Intermediate | Formation Pathway | Associated Reaction |

| 1,4-Biradical | Intramolecular γ-hydrogen abstraction | Norrish Type II |

| Ketyl Radical | Intermolecular hydrogen abstraction | Photoreduction |

| Phenacyl Radical | Intermolecular hydrogen abstraction | Photoreduction |

The available scientific literature on the photochemical reactions of butyrophenone and its derivatives focuses predominantly on radical-mediated pathways. There is currently no significant evidence to suggest the involvement of ionic or polar intermediates in the primary photochemical processes of these compounds under typical reaction conditions.

Intramolecular Rearrangements and Cyclization Phenomena

The 1,4-biradical intermediate formed during the Norrish Type II reaction can undergo two primary intramolecular pathways: fragmentation or cyclization.

Fragmentation (β-cleavage): The biradical can cleave at the β-position (the bond between the α and β carbons) to yield an alkene (ethene) and an enol. The enol then tautomerizes to the corresponding ketone (acetophenone). sciepub.comsciepub.com

Cyclization (Yang Cyclization): The biradical can also undergo intramolecular radical recombination to form a cyclobutanol (B46151) derivative, specifically 1-phenylcyclobutanol in the case of butyrophenone. sciepub.comsciepub.com

These competing pathways, fragmentation and cyclization, are characteristic of the Norrish Type II reaction.

Stereochemical Evolution During Transformations

There is a lack of specific studies on the stereochemical outcomes of reactions involving this compound. For the photochemical reactions of achiral butyrophenone, the primary products are also achiral. If the alkyl chain were to contain a chiral center, the stereochemical outcome would depend on the nature of the reaction and the influence of the existing stereocenter on the formation and subsequent reactions of the intermediates. Without experimental data, any discussion on the stereochemical evolution remains speculative.

Kinetic Studies of Key Reaction Steps

Detailed kinetic data, such as rate constants and activation energies for the elementary steps of the reactions of this compound, are not available in the current body of scientific literature. For the parent butyrophenone, studies have focused on quantum yields, which provide information on the efficiency of the photochemical processes. The quantum yield of the intramolecular hydrogen abstraction is influenced by the nature of the excited state (n,π* vs. π,π*) and the substitution pattern on the alkyl chain. youtube.com However, specific rate constants for the individual steps of the Norrish reactions for this specific derivative have not been reported.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methoxymethyl Butyrophenone

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4'-(Methoxymethyl)butyrophenone. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous assembly of the molecular framework.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The butyrophenone (B1668137) moiety's aliphatic chain would produce a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and another triplet for the methylene group next to the carbonyl. The para-substituted aromatic ring would typically exhibit two doublets. The methoxymethyl substituent would contribute a singlet for its methylene protons and another singlet for its methyl protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key predicted signals include the carbonyl carbon, several distinct aromatic carbons, and the aliphatic carbons of both the butyryl and methoxymethyl groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from 1D spectra. COSY experiments establish proton-proton couplings within the butyryl chain, while HSQC correlates each proton signal with its directly attached carbon signal, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on spectral data from analogous compounds.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|---|

| Aliphatic | CH₃ (butyryl) | ~0.9 - 1.0 | ~14 | Triplet (t) |

| Aliphatic | CH₂ (butyryl, middle) | ~1.7 - 1.8 | ~18 | Sextet (sxt) |

| Aliphatic | CH₂-C=O | ~2.9 - 3.0 | ~38 | Triplet (t) |

| Aromatic | Ar-H (ortho to C=O) | ~7.9 - 8.0 | ~130 | Doublet (d) |

| Aromatic | Ar-H (ortho to -CH₂O) | ~7.3 - 7.4 | ~128 | Doublet (d) |

| Aliphatic | Ar-CH₂-O | ~4.5 | ~74 | Singlet (s) |

| Aliphatic | O-CH₃ | ~3.4 | ~58 | Singlet (s) |

| Carbonyl | C=O | - | ~200 | - |

| Aromatic | Ar-C (quaternary, attached to C=O) | - | ~135 | - |

| Aromatic | Ar-C (quaternary, attached to -CH₂O) | - | ~142 | - |

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. acs.org These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (e.g., non-polar, symmetric bonds). universallab.orgmt.com

For this compound, the most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group. researchgate.net Other significant bands would include C-O-C stretching vibrations from the ether linkage, C-H stretching from both the aliphatic and aromatic portions of the molecule, and C=C stretching vibrations within the aromatic ring. researchgate.net The Raman spectrum would also detect these modes, but it may show stronger signals for the symmetric vibrations of the aromatic ring. universallab.org

Table 2: Predicted Key Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 2970-2850 | Aliphatic C-H Stretch | Strong | Strong |

| 1685-1665 | Aryl Ketone C=O Stretch | Strong | Medium |

| 1610-1580 | Aromatic C=C Stretch | Medium | Strong |

| 1260-1000 | C-O-C Ether Stretch | Strong | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural clues through the analysis of its fragmentation patterns. researchgate.net The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a molecular weight of 192.25 g/mol . nih.gov

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 192. This ion can then undergo characteristic fragmentation. For butyrophenones, two major fragmentation pathways are common:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain, resulting in the loss of a propyl radical (•C₃H₇) and the formation of a stable acylium ion. jst.go.jplibretexts.org

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage, leading to the loss of a neutral propene molecule. jst.go.jp

Additional fragmentation involving the methoxymethyl group, such as the loss of a methoxy (B1213986) radical (•OCH₃) or formaldehyde (CH₂O), can also occur.

Table 3: Predicted Key Mass Fragments for this compound

| Predicted m/z | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [M]⁺• | Molecular Ion |

| 149 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 150 | [M - C₃H₆]⁺• | McLafferty Rearrangement |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage |

| 45 | [CH₂OCH₃]⁺ | Cleavage of methoxymethyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or other impurities, thereby allowing for its isolation and the assessment of its purity.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis. Method development involves optimizing several parameters to achieve good resolution and peak shape. ursinus.eduresearchgate.net A common approach would utilize a capillary column with a mid-polarity stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity information and qualitative identification of components. mdpi.com

Table 4: Typical Starting Parameters for GC Method Development

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) |

| Injection Port Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min |

| Detector | FID (280 °C) or MS (Transfer line at 280 °C, source at 230 °C) |

Liquid Chromatography (LC) Method Development (e.g., HPLC, UPLC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the premier technique for the purity assessment of non-volatile or thermally sensitive compounds. nih.gov For a moderately polar compound like this compound, reversed-phase (RP) chromatography is the method of choice. sielc.comresearchgate.net

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Separation is achieved by running a gradient, starting with a high proportion of an aqueous solvent and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule provides a strong chromophore. Coupling LC with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity. researchgate.net

Table 5: Typical Starting Parameters for LC Method Development

| Parameter | Typical Setting |

|---|---|

| Column | C18, 2.1 mm ID x 50 mm, 1.8 µm particle size (for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (ESI+) |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.gov They provide both separation of the analyte from other components and structural information for its identification. actascientific.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent hyphenated techniques. rsisinternational.orgspectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsisinternational.org It is ideal for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for highly confident identification and quantification. nih.gov The fragmentation patterns can be compared against spectral libraries for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that pairs the separation capabilities of high-performance liquid chromatography (HPLC) with the molecular weight and structural information from mass spectrometry. humanjournals.com It is particularly suitable for non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. rsisinternational.org In LC-MS, the sample is dissolved in a liquid mobile phase and separated on a column containing a solid stationary phase. The separated components are then introduced into the mass spectrometer. humanjournals.com Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the analyte molecules before they are detected by the mass analyzer. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural elucidation by fragmenting a specific parent ion and analyzing its product ions. researchgate.net

The table below illustrates typical parameters that could be employed for the analysis of butyrophenone compounds using these techniques.

| Parameter | Technique | Example Condition |

|---|---|---|

| Column | GC-MS | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |

| Injection Mode | GC-MS | Splitless |

| Oven Program | GC-MS | Initial 100°C, ramp to 300°C at 15°C/min |

| Ionization Mode | GC-MS | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | GC-MS | Quadrupole |

| Column | LC-MS/MS | 100 mm x 2.1 mm ID, 1.8 µm particle size (e.g., C18) |

| Mobile Phase | LC-MS/MS | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | LC-MS/MS | 0.3 mL/min |

| Ionization Mode | LC-MS/MS | Positive Electrospray Ionization (ESI+) |

| Detection Mode | LC-MS/MS | Selected Reaction Monitoring (SRM) |

Application of Other Relevant Analytical Techniques (e.g., Electroanalytical methods, X-ray Diffraction)

Beyond hyphenated techniques, other analytical methods can provide valuable information about this compound.

Electroanalytical Methods

Electroanalytical methods measure electrical properties like potential, current, or charge to provide information about an analyte's concentration and reactivity. azolifesciences.com Techniques such as voltammetry could be applied to this compound due to the presence of an electrochemically active carbonyl group and aromatic ring. These methods are known for their high sensitivity, rapid analysis times, and relatively low cost. azolifesciences.comresearchgate.net By applying a varying potential to an electrode in a solution containing the analyte, a current is generated that is proportional to the analyte's concentration. This approach can be particularly useful for rapid screening or in situations where chromatographic equipment is not available.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful technique for the solid-state characterization of crystalline materials. icdd.com It provides definitive proof of a compound's crystal structure and can distinguish between different polymorphic forms—crystals of the same compound that have different arrangements of molecules. rigaku.com This is critical in the pharmaceutical industry, as different polymorphs can have different physical properties, such as solubility and stability. For this compound, powder XRD (PXRD) could be used to identify its crystalline form, assess its purity, and ensure batch-to-batch consistency in a manufacturing setting. rigaku.comnih.gov The technique involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, which produces a unique pattern for a given crystalline solid.

Method Validation and Quality Assurance in Analytical Procedures

To ensure that analytical results are reliable, accurate, and fit for purpose, the methods used must be rigorously validated. eurachem.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Quality assurance (QA) encompasses the systems and procedures put in place to ensure that a laboratory consistently produces high-quality results. mdpi.com

Key validation parameters include:

Accuracy : The closeness of test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as repeatability (within-run precision) and reproducibility (between-run precision).

Specificity : The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery of 98-102% for drug substance. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | Ability to differentiate and quantify the analyte amid other components. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of signal to concentration. | Correlation Coefficient (r²) ≥ 0.999. |

| Range | Concentration interval where the method is valid. | Typically 80% to 120% of the test concentration. |

| LOD & LOQ | Lowest concentration detectable and quantifiable. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resistance to small variations in method parameters. | RSD of results should remain within acceptable limits. |

Quality assurance programs ensure that these validated methods are performed correctly every time. This includes regular calibration of instruments, training of personnel, use of certified reference materials, and maintaining comprehensive documentation. eurachem.org

Advanced Sample Preparation Methodologies for Complex Matrices

When analyzing this compound in complex matrices such as whole blood, urine, or environmental samples, sample preparation is a critical step to remove interfering substances and concentrate the analyte. researchgate.net The goal is to present a clean, concentrated sample to the analytical instrument to ensure accurate and sensitive detection.

Solid-Phase Extraction (SPE)

SPE is a widely used technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds may pass through the cartridge while the analyte is retained, or vice-versa. The analyte is then eluted from the cartridge with a suitable solvent. SPE is highly versatile, with a wide range of available sorbents to target specific analytes.

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions a compound between two immiscible liquid phases. It is often used to extract analytes from aqueous samples into an organic solvent. While effective, traditional LLE can be labor-intensive and use large volumes of organic solvents. Modern variations include dispersive liquid-liquid microextraction (DLLME), which uses much smaller solvent volumes.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step. A subsequent cleanup step, known as dispersive SPE (dSPE), is performed by adding a sorbent to the extract to remove interferences like lipids and pigments. This method is fast, simple, and effective for a wide range of analytes in complex matrices.

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase. | High recovery, high concentration factor, easily automated. | Can be costly, method development may be required. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Inexpensive, high sample capacity. | Labor-intensive, uses large solvent volumes, emulsion formation. |

| QuEChERS | Solvent extraction followed by salting out and dispersive SPE cleanup. | Fast, easy, low solvent use, high throughput. | Not suitable for all analyte/matrix combinations. |

Theoretical and Computational Chemistry of 4 Methoxymethyl Butyrophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of 4'-(Methoxymethyl)butyrophenone. epstem.net Methods like B3LYP and M06-2X, combined with various basis sets such as 6-31G(d,p), are commonly used to optimize the molecular geometry to its lowest energy state on the potential energy surface. ufms.br These calculations provide crucial data on the molecule's total energy, frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they help in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, these calculations can elucidate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| Total Energy (Hartree) | -732.54 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

| Dipole Moment (Debye) | 3.45 |

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of this compound, which are essential for its characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculated shifts, when compared with experimental data, can confirm the proposed molecular structure.

Similarly, computational methods can predict vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is often done using the same DFT methods employed for geometry optimization. A comparison of the computed spectrum with the experimental one aids in the assignment of vibrational modes to specific functional groups within the molecule. ijert.org

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Selected Carbon Atoms of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 198.5 |

| Aromatic C-1' (ipso to C=O) | 135.2 |

| Aromatic C-4' (ipso to CH₂OCH₃) | 142.8 |

| Methoxymethyl (-CH₂O-) | 73.1 |

| Methoxymethyl (-OCH₃) | 58.9 |

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. mdpi.com The transition state is the highest energy point along the reaction coordinate and its structure provides deep insights into the bond-breaking and bond-forming processes.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is vital for understanding the kinetics of the reaction. For instance, in the presence of a catalyst, the calculations can model how the catalyst lowers the activation energy by providing an alternative reaction pathway. mdpi.com These studies can also elucidate the thermodynamics of the reaction by comparing the energies of the reactants and products.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational methods are employed to establish quantitative structure-reactivity relationships (QSRR). researchgate.net These studies aim to correlate the structural or electronic properties of a molecule with its chemical reactivity. For this compound and related compounds, this could involve investigating how substituents on the aromatic ring affect its reactivity.

For example, by calculating descriptors such as the electrophilicity index (ω), one can quantify the ability of the molecule to accept electrons. ufms.br Such descriptors can then be correlated with experimentally observed reaction rates. These studies are instrumental in predicting the reactivity of new, yet-to-be-synthesized derivatives and in designing molecules with desired chemical properties. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and chemical reactivity of a flexible molecule like this compound are often dependent on its three-dimensional conformation. Conformational analysis involves the systematic exploration of the different spatial arrangements of the atoms in a molecule and their relative energies. ufms.br

By performing relaxed scans of the potential energy surface, where specific dihedral angles are systematically rotated, computational chemists can identify the various low-energy conformers (stable structures) and the energy barriers that separate them. researchgate.netmdpi.com This exploration reveals the most stable conformation of the molecule and the relative populations of different conformers at a given temperature. Such studies have shown that for similar molecules, planar structures can be stabilized by favorable π→π* interactions. ufms.br

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | -15° | 0.00 |

| Local Minimum | 165° | 1.25 |

| Transition State | 90° | 4.80 |

Chemical Applications and Future Research Directions

A Versatile Chemical Building Block in Advanced Organic Synthesis

The structure of 4'-(Methoxymethyl)butyrophenone makes it an attractive starting material, or synthon, for the construction of more complex molecular architectures. The term "synthon" refers to a conceptual fragment of a molecule that assists in planning a synthetic route. The butyrophenone (B1668137) core, a common motif in pharmacologically active compounds, provides a robust scaffold that can be chemically modified in numerous ways. The presence of the carbonyl group and the activated aromatic ring allows for a variety of chemical reactions, making it a valuable precursor in multi-step synthesis.

The synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and functional materials, represents a key area where this compound can be utilized. Aryl ketones, in general, are common precursors for the synthesis of nitrogen-containing heterocycles such as pyrazoles and imidazoles. For instance, the carbonyl group can react with hydrazines to form pyrazoles or with amines and other reagents to construct various other heterocyclic systems. Furthermore, the methoxymethyl group can influence the regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic structures. The synthesis of oxygen and sulfur-containing heterocycles from aryl ketones is also a well-established area of organic synthesis, suggesting further synthetic possibilities for this compound.

The application of advanced catalytic methods can further expand the utility of this compound as a building block. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While the direct use of ketones in some cross-coupling reactions can be challenging due to the strength of the carbon-carbon bonds adjacent to the carbonyl group, recent advancements have developed methods to overcome this, for instance, by converting the ketone to a more reactive ester in a one-pot reaction. This opens up avenues for attaching a wide variety of substituents to the butyrophenone core.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is governed by the interplay between the butyryl chain, the carbonyl group, and the methoxymethyl-substituted aromatic ring. The carbonyl group itself is susceptible to a range of nucleophilic addition reactions, a fundamental transformation in organic chemistry. The reactivity of the carbonyl carbon is influenced by the electronic properties of the aromatic ring. The methoxymethyl group, being an electron-donating substituent, can modulate the electrophilicity of the carbonyl carbon, potentially altering its reactivity compared to unsubstituted butyrophenone.

The presence of the methoxymethyl group introduces unique reactivity. For instance, the ether linkage can be a site for specific chemical transformations. A novel method has been developed for the oxidation of secondary methyl ethers to ketones, suggesting that the methoxymethyl group could potentially be converted to other functional groups under specific reaction conditions. Furthermore, studies on the catalytic mechanism of the oxidative demethylation of the related compound 4-(methoxymethyl)phenol (B1201506) have shown the formation of a p-quinone methide intermediate, indicating a potential reactive intermediate that could be harnessed for further synthetic transformations.

The photochemical behavior of butyrophenones is another area of active research. These compounds are known to undergo Norrish Type I and Type II reactions upon exposure to light. The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to radical intermediates. The Norrish Type II reaction involves the abstraction of a hydrogen atom from the gamma-position of the alkyl chain by the excited carbonyl group, leading to the formation of a biradical intermediate which can then cyclize or eliminate. The substitution pattern on the aromatic ring and the alkyl chain can significantly influence the outcome of these photochemical reactions. Theoretical studies on the photochemistry of buty

Q & A

What are the established synthetic routes for 4'-(Methoxymethyl)butyrophenone, and what critical parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized butyrophenone scaffolds. For example, derivatives with piperidine or spirocyclic moieties are synthesized via condensation reactions under controlled anhydrous conditions, as demonstrated in protocols yielding fluorinated butyrophenones with substituted aryl groups . Key parameters include:

- Catalyst selection : Anhydrous AlCl₃ or other Lewis acids for acylation.

- Temperature control : Reflux at 80–90°C to optimize reaction rates while avoiding decomposition.

- Purification : Recrystallization from ethanol or ether to isolate high-purity crystals (e.g., melting points 145–147°C for hydrochloride salts) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and dihedral angles between the methoxymethyl group and aromatic rings, critical for confirming stereochemistry (e.g., mean plane angles of 57.45° between phenyl rings) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR distinguishes methoxymethyl protons (δ 3.3–3.5 ppm) and ketone carbons (δ ~200 ppm).

- Mass spectrometry : Validates molecular weight (e.g., 377.3 g/mol for related derivatives) .

How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- Cross-validation : Compare DFT-calculated IR/NMR spectra with experimental data. Adjust computational models to account for solvent effects or crystal packing forces observed in X-ray structures .

- Error analysis : Check for tautomerism or conformational flexibility (e.g., rotation of the methoxymethyl group) that may not be captured in static models.

- Multi-technique alignment : Use complementary methods (e.g., XRD + IR) to resolve ambiguities in functional group assignments .

What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogenated aryl groups (e.g., 4-chlorophenyl) or modified piperidine moieties to assess impacts on receptor binding .

- In vitro assays : Test antipsychotic activity via dopamine D₂ receptor inhibition (as seen in Haloperidol analogs) or anti-inflammatory effects using COX-2 inhibition assays .

- Computational docking : Map methoxymethyl interactions with hydrophobic pockets in target proteins using molecular dynamics simulations .

What are the best practices for optimizing reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Stepwise purification : Use column chromatography to separate intermediates before final cyclization.

- By-product mitigation : Control stoichiometry of reagents (e.g., limit excess AlCl₃ to prevent over-acylation) and employ inert atmospheres to avoid oxidation .

- Reaction monitoring : Track progress via TLC or in-situ IR to terminate reactions at optimal conversion points .

How should researchers evaluate the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, analyzing degradation via HPLC .

- Light sensitivity testing : Store aliquots in amber vials under UV light to assess photolytic decomposition.

- Long-term storage : Recommend sealed containers at 2–8°C, as demonstrated for structurally similar phenolic derivatives .

What advanced analytical methods are suitable for resolving conflicting data in polymorph screening?

Methodological Answer:

- DSC/TGA : Differentiate polymorphs by melting point and thermal stability profiles.

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .

- Solid-state NMR : Resolve crystallographic ambiguities by analyzing ¹³C chemical shifts in different packing arrangements .

How can researchers design experiments to probe the metabolic pathways of this compound in biological systems?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁴C or deuterium at the methoxymethyl group to track metabolic cleavage via LC-MS.

- In vitro hepatocyte assays : Incubate with liver microsomes to identify phase I/II metabolites (e.g., demethylation products) .

- Computational prediction : Use ADMET software to forecast cytochrome P450 interactions and prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.